1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2,4-Dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with substituted phenyl groups
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 2,4-dimethylphenyl and 2-ethylphenyl groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(2,4-dimethylphenyl)-N-(2-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, which can affect its chemical properties and applications.
1-(2,4-dimethylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a methyl group instead of an ethyl group can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions and applications in various fields.
Properties
Molecular Formula |
C21H21N5 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5/c1-4-16-7-5-6-8-18(16)25-20-17-12-24-26(21(17)23-13-22-20)19-10-9-14(2)11-15(19)3/h5-13H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
PVXWYGAEIHSHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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